![molecular formula C20H16ClN3O3 B2532702 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 691869-07-5](/img/structure/B2532702.png)

5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

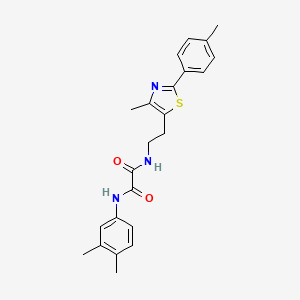

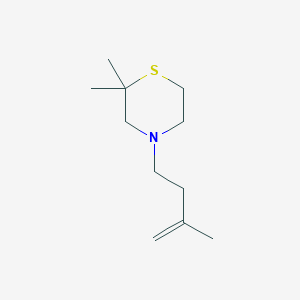

The compound "5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione" is a complex organic molecule that appears to be related to the family of compounds known as phenazines and cyclohexanediones. The structure suggests the presence of multiple functional groups, including a triazole ring, a chlorophenoxy moiety, and a cyclohexanedione core. This compound is likely to have interesting chemical properties and potential applications in various fields, such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related chlorophenazine compounds has been described using an electrochemical reduction method. The starting material, 3,3,6,6-tetrachloro-1,2-cyclohexanedione, undergoes electroreductive monodechlorination to form an intermediate, which then reacts with primary 1,2-phenylenediamines to yield chlorophenazines . Although the specific synthesis of "this compound" is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate triazole and chlorophenoxy substituents.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar compounds, revealing the presence of multiple conformations and intramolecular hydrogen bonds . The cyclohexenone rings in these compounds can adopt different conformations, which may influence the overall molecular geometry and reactivity of the compound . The presence of a triazole ring and a chlorophenoxy group in "this compound" would add to the complexity of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the triazole ring, which is known to participate in various chemical reactions due to its three nitrogen atoms. The chlorophenoxy moiety could also undergo nucleophilic substitution reactions, given the presence of the electron-withdrawing chlorine atom. The cyclohexanedione core is a versatile moiety that can engage in a range of chemical transformations, including Michael additions and cycloadditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds have been characterized by their crystallographic parameters, such as space group, unit cell dimensions, and intramolecular hydrogen bonding . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with other molecules. The chlorophenyl and triazole groups could affect the compound's polarity, boiling point, and melting point, as well as its ability to form crystals.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, a complex organic compound, is involved in various chemical reactions and synthesis processes. For instance, 1,3-cyclohexanedione, a component of this compound, undergoes Michael addition reactions, forming various derivatives like 3,5-dioxo-4-phenyl-2,3,5,6,7,8-hexahydro-4H-1,2-benzoxazine (Nielsen & Archibald, 1969). Another study explored the synthesis and characterization of triazole derivatives, highlighting the importance of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).

Molecular Structure and Properties

Studies focusing on the molecular structure and properties of related compounds are significant. For example, research on the restricted rotation around the methylene bridge of benzimidazole derivatives, which are structurally similar to this compound, provides insights into the importance of low-energy rotational conformers (Karayel et al., 2019).

Bioactive Properties

The compound's bioactive properties are also a topic of interest. A study on the synthesis and bioactivity of related compounds, such as 4-[4-methyl-2-(1H-1,2,4- triazol-1-yl-methyl)-1,3-dioxlan-2-yl]-Phenyl-2-chlorophenyl Ether, highlights the potential fungicidal activity and plant growth regulating properties (Jian, 2003). Additionally, the antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showing promise in microbial inhibition (Idrees et al., 2019).

Wirkmechanismus

Triazoles

are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Triazoles can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Eigenschaften

IUPAC Name |

5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHIDACLRRTDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3OC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)

![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)